4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZAMIDE
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Overview
Description
4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a sulfonamide group and a methoxyphenyl group attached to a benzamide core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the sulfonation of 2,5-dimethylbenzenesulfonamide, followed by the coupling with 2-methoxyphenylbenzamide under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve high efficiency and cost-effectiveness. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions, often involving hydrogen gas or metal hydrides, can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas, sodium borohydride, or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents, and nucleophiles in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzamides, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. Additionally, the methoxyphenyl group can interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-HYDROXYPHENYL)BENZAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-CHLOROPHENYL)BENZAMIDE: Contains a chlorine atom instead of a methoxy group.
4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-NITROPHENYL)BENZAMIDE: Features a nitro group in place of the methoxy group.
Uniqueness
The uniqueness of 4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonamide and methoxyphenyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-15-8-9-16(2)21(14-15)29(26,27)24-18-12-10-17(11-13-18)22(25)23-19-6-4-5-7-20(19)28-3/h4-14,24H,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPDJFZOKSYMAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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